molecular formula C26H43ClN2O3 B8593447 4-Chloro-N-methyl-3-nitro-N-octadecylbenzamide CAS No. 110836-45-8

4-Chloro-N-methyl-3-nitro-N-octadecylbenzamide

Cat. No. B8593447
CAS RN: 110836-45-8
M. Wt: 467.1 g/mol
InChI Key: DUCODVKVBPGWTK-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-3-nitro-N-octadecylbenzamide is a useful research compound. Its molecular formula is C26H43ClN2O3 and its molecular weight is 467.1 g/mol. The purity is usually 95%.
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properties

CAS RN

110836-45-8

Molecular Formula

C26H43ClN2O3

Molecular Weight

467.1 g/mol

IUPAC Name

4-chloro-N-methyl-3-nitro-N-octadecylbenzamide

InChI

InChI=1S/C26H43ClN2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28(2)26(30)23-19-20-24(27)25(22-23)29(31)32/h19-20,22H,3-18,21H2,1-2H3

InChI Key

DUCODVKVBPGWTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

102.7 g of 3-nitro-4-chlorobenzoic acid was mixed with 800 ml of acetonitrile, and thereto was added 68.6 g of thionyl chloride. The resulting mixture was heated under reflux for 4 hours, and thereto was added 63.5 g of triethylamine. After controlling the temperature of the reaction system to 5° C., a chloroform solution containing 148.6 g of methyloctadecylamine was further added dropwise. After the completion of the reaction, the reaction mixture was dispersed into water, and the organic phase was dried over anhydrous sodium sulfate. The inorganic matter was filtered out, and the solvent was distilled away. The reaction product was recrystallized from a 1:3 mixture of acetonitrile and methanol. Yield: 186 g, Percent yield: 76.0%, Melting point: 55°-56° C.
Quantity
102.7 g
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reactant
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800 mL
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reactant
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68.6 g
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reactant
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148.6 g
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63.5 g
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

After adding 68.6 g of thionyl chloride to a mixture of 105.7 g of 3-nitro-4-chlorobenzoic acid and 800 ml of acetonitrile, the resultant mixture was refluxed for 4 hours. After cooling the reaction mixture, the solvent was distilled off and the residue formed was dissolved in chloroform. To the solution formed was added 63.5 g of triethylamine and after adjusting the temperature thereof to 5° C., a chloroform solution of 148.6 g of N-methyloctadecylamine was added dropwise to the solution. After the reaction was over, water was added to the reaction mixture and the organic phase thus formed was recovered and dried over anhydrous sodium sulfate. After removing inorganic matters by filtration from the organic phase, the solvent was distilled from the organic phase and the residue was recrystallized from a 1:3 mixture of acetonitrile and methanol to provide 186 g of the above-described compound with a yield of 76.0%. The melting point thereof was 55° C. to 56° C.
Quantity
68.6 g
Type
reactant
Reaction Step One
Quantity
105.7 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Two
[Compound]
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resultant mixture
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148.6 g
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63.5 g
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solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

After adding 68.6 g of thionyl chloride to a mixture of 105.7 g of 3-nitro-4-chlorobenzoic acid and 800 ml of acetonitrile, the mixture was refluxed for 4 hours. After cooling the reaction mixture, the solvent was distilled off therefrom and the residue formed was dissolved in chloroform. To the solution was added 63.5 g of triethylamine and after adjusting the temperature thereof to 5° C., a chloroform solution of 148.6 g of N-methyloctadecylamine was added dropwise to the solution to perform reaction. After the reaction was over, water was added to the reaction mixture, and the organic phase thus formed was recovered and dried over anhydrous sodium sulfate. After filtering off inorganic materials, the solvent was distilled off from the filtrate and the residue was recrystallized from a 1:3 mixture of acetonitrile and methanol to provide 186 g of the desired compound with a yield of 76.0%. The melting point thereof was 55° C. to 56° C.
Quantity
68.6 g
Type
reactant
Reaction Step One
Quantity
105.7 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
148.6 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five
Quantity
63.5 g
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solvent
Reaction Step Six
Yield
76%

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